molecular formula C₂₀H₂₉N₃O₇S₃ B1145122 N-Methylsulfonyl Dofetilide CAS No. 937195-03-4

N-Methylsulfonyl Dofetilide

Cat. No.: B1145122
CAS No.: 937195-03-4
M. Wt: 519.66
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Description

Historical Context of Cardiac Ion Channel Modulators in Basic Science

The study of cardiac ion channel modulators is deeply rooted in the fundamental discoveries of electrophysiology. The very concept of ion channels as molecular entities that control the flow of ions across cell membranes is a relatively recent development in the history of medicine. oup.com A significant portion of drugs that target ion channels were discovered using animal models of disease, with their precise mechanism of action at the ion channel level being elucidated only later. researchgate.net The development of techniques such as the gigaseal patch clamp, which earned its inventors the Nobel Prize in 1991, revolutionized the field by allowing high-quality electrical recordings from individual cardiac cells. oup.com This technological leap enabled an explosion in ion channel research, providing profound insights into their structure, function, and role in cardiac physiology. oup.com

The heart's electrical activity, which dictates the cardiac rhythm, is governed by the orchestrated opening and closing of various ion channels, including those for sodium, calcium, and potassium. oup.comahajournals.org Dysfunction in these channels can lead to cardiac arrhythmias. oup.com This understanding led to the development of antiarrhythmic drugs, which are often categorized by the Vaughan Williams classification system. Dofetilide (B1670870), the parent compound of N-Methylsulfonyl Dofetilide, is classified as a Class III antiarrhythmic agent. pfizer.comnih.gov These agents primarily act by blocking potassium channels, thereby prolonging the repolarization phase of the cardiac action potential. pfizer.comdrugs.com The journey of ion channel drug discovery has been fueled by advances in understanding ion channel function and by enabling technologies like automated electrophysiology, which continue to identify new therapeutic opportunities. researchgate.net

Overview of this compound as a Research Compound

This compound is a chemical compound closely related to Dofetilide, a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr). pfizer.comnih.gov In the context of biomedical research, this compound is primarily recognized as a derivative, impurity, or metabolite of Dofetilide. synzeal.com Its main application is in the analytical setting, where it serves as a reference standard for the development and validation of methods to detect and quantify Dofetilide and its related substances in pharmaceutical preparations. synzeal.comclearsynth.com

The nomenclature surrounding this compound can be complex, with several structurally similar variants identified in chemical and pharmaceutical literature. These compounds are critical for ensuring the quality and purity of Dofetilide during its commercial production. synzeal.com The precise chemical structure defines their properties and their specific roles in research and quality control.

Table 1: Chemical Variants of this compound

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Chemical Structure Name
N'-Methylsulfonyl Dofetilide312315-47-2C20H29N3O7S3519.66N-(4-(2-(Methyl(2-(4-(methylsulfonamido)phenoxy)ethyl)amino)ethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide synzeal.com
This compound937195-03-4C20H29N3O7S3519.66N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenyl]ethyl]amino]ethoxy]phenyl]-N-(methylsulfonyl)-methanesulfonamide pharmaffiliates.com
N,N'-Dimethylsulfonyl Dofetilide937194-91-7C21H31N3O9S4597.8N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide nih.gov

Significance of the Chemical Compound in Preclinical Pharmacology and Electrophysiology

The significance of this compound in preclinical research is intrinsically linked to the pharmacological profile of its parent compound, Dofetilide. Dofetilide is a highly specific Class III antiarrhythmic agent known for its selective blockade of the IKr current, which is conducted by the hERG (human ether-à-go-go-related gene) potassium channel. pfizer.comncats.io This selective action prolongs the cardiac action potential duration and the effective refractory period in both atria and ventricles, which is the basis of its antiarrhythmic effect. pfizer.comdrugs.com

In preclinical pharmacology, this compound and its variants are crucial for a few key reasons. Firstly, as known impurities, their synthesis and characterization are vital for structure-activity relationship (SAR) studies. synzeal.com By comparing the electrophysiological activity of these derivatives to that of Dofetilide, researchers can better understand which parts of the molecular structure are essential for its potent and selective binding to the IKr channel.

Secondly, these compounds are used in the development of high-throughput screening assays. For instance, radiolabeled Dofetilide ([3H]dofetilide) is used in binding assays with membranes from cells expressing the hERG channel. nih.gov These assays are a cornerstone of preclinical safety testing to identify new drug candidates that might unintentionally block the hERG channel, a common cause of drug-induced QT interval prolongation. researchgate.netnih.gov The availability of well-characterized derivatives like this compound allows for the refinement of these assays, serving as competitor ligands to help characterize the binding site in greater detail. nih.gov While direct electrophysiological data on this compound is not widely published, its role as an analytical and research tool is indispensable for the ongoing study and quality control of Dofetilide. synzeal.comclearsynth.com

Table 2: Preclinical Electrophysiological Profile of Dofetilide

ParameterFindingSignificance
Primary Mechanism of ActionSelective blockade of the rapid component of the delayed rectifier potassium current (IKr). pfizer.comncats.ioVaughan Williams Class III antiarrhythmic activity. pfizer.com
Effect on Action PotentialIncreases monophasic action potential duration in a concentration-dependent manner due to delayed repolarization. pfizer.comnih.govProlongs the effective refractory period in atrial and ventricular tissue. pfizer.com
Channel SelectivityNo relevant effect on other potassium currents (IKs, IK1) or sodium channels at clinically relevant concentrations. pfizer.comncats.ioHigh specificity reduces effects on cardiac conduction velocity and sinus node function. pfizer.comdrugs.com
ECG EffectDose-dependent increase in the QT and QTc interval. wikipedia.orgDirect consequence of prolonging cardiac repolarization.

Properties

CAS No.

937195-03-4

Molecular Formula

C₂₀H₂₉N₃O₇S₃

Molecular Weight

519.66

Synonyms

N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenyl]ethyl]amino]ethoxy]phenyl]-N-(methylsulfonyl)-methanesulfonamide; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Methylsulfonyl Dofetilide

Established Synthetic Routes and Scalability Considerations

The industrial synthesis of Dofetilide (B1670870), from which N-Methylsulfonyl Dofetilide is derived, has evolved to prioritize efficiency and cost-effectiveness. Early synthetic methods often involved multiple steps that were not conducive to large-scale production, such as requiring two separate methylsulfonylation reactions, which increased the synthesis cycle google.com.

A more streamlined and scalable approach has been developed to overcome these limitations. One such method involves the initial coupling of p-nitrophenyl ethylamine (B1201723) hydrochloride with 4-(2-chloroethoxy) nitrobenzene. This is followed by a methylation reaction, a conventional reduction of the nitro groups, and a final methylsulfonylation step to yield the desired product google.com. This process is considered more suitable for industrial production because it introduces the two necessary aniline (B41778) groups from a dinitro precursor in a more concerted manner after the core structure is assembled google.com.

Several related synthetic strategies have been documented:

Route 1: Involves the condensation of N-methyl-2-(4-nitrophenyl)ethylamine with 4-(2-chloroethoxy)nitrobenzene. The resulting dinitro intermediate is then reduced to a diamino derivative, which is subsequently acylated with methanesulfonyl anhydride (B1165640) newdrugapprovals.org.

Route 2: A variation where N-methyl-2-(4-nitrophenyl)ethylamine is condensed with N-[4-(2-chloroethoxy)phenyl]methanesulfonamide. This pathway also requires a reduction step to convert the remaining nitro group to an amine, followed by a final acylation newdrugapprovals.orgnewdrugapprovals.org.

Route 3: This approach condenses 4-(2-chloroethoxy)nitrobenzene with N-[4-[2-(methylamino)ethyl]phenyl]methanesulfonamide. The intermediate is then reduced and acylated with methanesulfonyl chloride in the presence of pyridine (B92270) newdrugapprovals.orgnewdrugapprovals.org.

These methods aim to simplify the manufacturing process and utilize readily available starting materials, which are key considerations for scalability google.com.

Core Chemical Reactions in Synthesis

The synthesis of this compound relies on a series of fundamental organic reactions to construct the molecule's complex structure.

A critical step in the most common synthetic routes is the reduction of nitro functional groups. Specifically, a dinitro intermediate is often synthesized first, which is then converted into a diamino derivative newdrugapprovals.org. This transformation is typically achieved through catalytic hydrogenation, using hydrogen gas (H2) over a palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent newdrugapprovals.orgnewdrugapprovals.org. This reduction is a crucial pathway as it prepares the molecule for the final sulfonylation step by creating the necessary primary or secondary amine functionalities.

Substitution reactions are central to assembling the backbone of the this compound molecule. The initial key reaction is a condensation step, which forms an ether linkage. This involves the reaction of an amine, such as N-methyl-2-(4-nitrophenyl)ethylamine, with a chloroethoxy compound like 4-(2-chloroethoxy)nitrobenzene google.comnewdrugapprovals.org.

Following the reduction of the nitro groups, a final and defining substitution reaction occurs: N-acylation. The newly formed amino groups are acylated using either methanesulfonyl anhydride or methanesulfonyl chloride to form the stable methanesulfonamide (B31651) (sulfonamide) bonds newdrugapprovals.orgnewdrugapprovals.org. This step is vital as it attaches the functionally important methylsulfonyl groups to the aromatic rings.

Synthesis of Key this compound Derivatives for Mechanistic Research

To investigate the mechanism of action and structure-activity relationships, specific derivatives of this compound are synthesized. These analogs are often designed by modifying or omitting key functional groups.

This analog is missing one of the two methylsulfonyl groups. Its synthesis would likely involve a precursor that has only one functional group available for sulfonylation. A potential route could involve using a starting material where one of the aromatic rings lacks the amino precursor group that would typically be converted into the sulfonamide. By proceeding through the synthetic sequence with this modified precursor, the final product would possess only one methylsulfonyl moiety. This type of derivative is valuable for mechanistic research, helping to determine the necessity and role of each component of the parent molecule pharmaffiliates.comsimsonpharma.com.

Compound Data

Modified Analogs for Structure-Activity Relationship Studies (e.g., CPU228)

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of a lead compound, aiming to enhance efficacy while minimizing adverse effects. In the context of Dofetilide and its derivatives, a significant research goal is to mitigate the risk of proarrhythmic events like Torsades de Pointes (TDP), a known side effect associated with selective IKr channel blockade. nih.gov

CPU228 is a derivative of Dofetilide developed and studied to address this specific challenge. nih.govresearchgate.net Unlike Dofetilide, which is a selective blocker of the rapid component of the delayed rectifier potassium channel (IKr), CPU228 was designed to possess a more complex pharmacological profile. nih.gov

Research findings indicate that CPU228 functions as a dual-blocker, inhibiting not only the IKr current but also the L-type calcium channel (ICa,L). nih.govresearchgate.net This calcium antagonist property is believed to contribute to its significantly lower incidence of inducing TDP compared to Dofetilide in preclinical models. nih.govresearchgate.net Studies in rabbits showed that the incidence of TDP was greatly reduced with CPU228 treatment. nih.gov Furthermore, CPU228 demonstrated a stronger inhibitory effect on coronary occlusion and reperfusion arrhythmia than the parent compound, Dofetilide. researchgate.net This modification in activity—combining IKr blockade with ICa,L and α-adrenergic receptor blockade—positions CPU228 as a nonselective anti-arrhythmic agent with a potentially improved safety profile. researchgate.net

Table 2: Profile of Dofetilide Analog CPU228

Identifier Data Source(s)
Chemical Name 1-(methanesulfonamido-1-naphthyloxy)-2-(N-(4-methane sulfonamidophenethyl)-N-acetamido)ethane nih.gov
Synonym V03 researchgate.net
Primary Target(s) Rapid delayed rectifier potassium channel (IKr) nih.govresearchgate.net
Secondary Target(s) L-type calcium channel (ICa,L), α-adrenergic receptor nih.govresearchgate.net

| Key SAR Finding | Combined blockade of IKr and ICa,L contributes to a reduced incidence of Torsades de Pointes. | nih.gov |

Molecular and Cellular Pharmacodynamics of N Methylsulfonyl Dofetilide

Selective IKr Channel Blockade Mechanism

The principal pharmacodynamic effect of N-Methylsulfonyl Dofetilide (B1670870) is the potent and highly specific inhibition of the IKr current. drugbank.compatsnap.com This current is critical for phase 3 repolarization of the cardiac action potential. By blocking the potassium ion channels responsible for IKr, the compound delays the efflux of potassium ions, thereby extending the duration of the action potential. patsnap.comnih.gov

Interaction with the Human Ether-à-go-go-Related Gene (hERG) Channel

The IKr current is conducted by potassium channels whose pore-forming α-subunits are encoded by the Human Ether-à-go-go-Related Gene (hERG). nih.goveurofinsdiscovery.com N-Methylsulfonyl Dofetilide exerts its effect by directly binding to these hERG channels. nih.gov This interaction is highly specific; the compound blocks the channel from the cytoplasmic side, but only after the channel has opened in response to membrane depolarization. nih.gov The binding of this compound to the hERG channel is what underlies its potent IKr blocking capability and its classification as a Class III antiarrhythmic agent. nih.govnih.gov

Binding Kinetics and Channel State Preference (Open/Inactivated States)

The interaction of this compound with the hERG channel is dependent on the conformational state of the channel. Research indicates that the compound does not bind to channels in the resting or closed state; channel opening is a prerequisite for blockade. nih.govnih.gov Studies have demonstrated that this compound interacts with high affinity to hERG channels in both the open and inactivated states. nih.gov

Some evidence suggests a preferential binding to the inactivated state of the channel. nih.gov Molecular simulations have further explored these state-dependent interactions, indicating that the cationic form of dofetilide binds most favorably to the open-inactivated state, which may contribute to a "lock-in" or trapping of the drug within the channel pore. nih.govresearchgate.net This trapping mechanism is consistent with the observed slow recovery from channel block. nih.gov

Evaluation of Selectivity: Absence of Significant Interaction with Other Cardiac Ion Channels and Receptors (IKs, IK1, Sodium Channels, Calcium Channels, Adrenergic Receptors)

A defining characteristic of this compound is its remarkable selectivity. At therapeutic concentrations, it is a potent blocker of IKr while exhibiting no significant effects on other key cardiac ion currents. drugbank.comdroracle.ai

Specifically, it does not meaningfully inhibit:

Other Potassium Channels : Such as the slow component of the delayed rectifier current (IKs) or the inward rectifier potassium current (IK1). drugbank.comdroracle.ai

Sodium Channels : It lacks the Class I effect of blocking sodium currents, meaning it does not affect the maximum upstroke velocity of the action potential. drugbank.comnih.gov While some research has explored potential indirect effects on the late sodium current after prolonged exposure, this is distinct from the acute, direct channel blockade seen with Class I agents. nih.govrochester.edu

Calcium Channels : The compound does not block L-type calcium channels. patsnap.com

Adrenergic Receptors : It has no blocking activity at α- or β-adrenergic receptors. drugbank.com

This high degree of selectivity for the IKr channel distinguishes it from other Class III agents like sotalol (B1662669) or amiodarone, which possess additional properties such as beta-blockade. clevelandclinicmeded.com

Electrophysiological Effects in Isolated Cardiac Myocytes and Tissues

The selective blockade of the IKr current by this compound translates into distinct electrophysiological consequences in cardiac cells and tissues. These effects are the foundation of its antiarrhythmic action. cinc.org

Prolongation of Action Potential Duration (APD)

By inhibiting repolarization, this compound predictably and concentration-dependently prolongs the Action Potential Duration (APD) in cardiac myocytes. drugbank.comcinc.org This effect is observed in both atrial and ventricular muscle. clevelandclinicmeded.com The lengthening of the APD is the hallmark of a Class III antiarrhythmic effect and is the direct result of delaying phase 3 repolarization. nih.govcinc.org

One study on patients with ischemic heart disease quantified the effects of a high-dose infusion of the compound on ventricular monophasic action potential duration during atrial pacing. The findings demonstrated a significant prolongation at different pacing cycle lengths.

Pacing Cycle LengthVentricular SiteMean APD Prolongation (ms)Percentage Increase (%)
800 ms (B15284909)Right Ventricular Apex4516
Right Ventricular Outflow Tract4515
500 msRight Ventricular Apex4018
Right Ventricular Outflow Tract3314

Increase in Effective Refractory Period (ERP)

A direct consequence of prolonging the action potential duration is an increase in the Effective Refractory Period (ERP) of the cardiac myocyte. drugbank.comnih.gov The ERP is the interval during which a normal cardiac cell cannot be re-excited by a stimulus. By extending this period, this compound makes the cardiac tissue less susceptible to premature impulses that can initiate or sustain re-entrant arrhythmias. nih.govdroracle.ai The increase in ERP is observed in both the atria and ventricles. patsnap.com

The same study that measured APD also reported the corresponding increase in the ventricular effective refractory period.

Pacing Cycle LengthVentricular SiteMean ERP Prolongation (ms)Percentage Increase (%)
800 msRight Ventricular Apex4016
Right Ventricular Outflow Tract5521
500 msRight Ventricular Apex4321
Right Ventricular Outflow Tract4521

Assessment of Monophasic Action Potential Duration Response

The primary electrophysiological effect of this compound is the prolongation of the monophasic action potential duration (MAPD). This effect has been quantified in clinical studies involving patients with ischemic heart disease and ventricular tachycardia.

In patients with stable angina, intravenous administration of this compound resulted in a significant, dose-dependent increase in MAPD at both the right ventricular apex (RVA) and the right ventricular outflow tract (RVOT). nih.gov At a high dose, the drug prolonged the MAPD at the RVA by 45 ms (a 16% increase) during atrial pacing at a cycle length of 800 ms, and by 40 ms (an 18% increase) at a cycle length of 500 ms. nih.gov Similar prolongations were observed at the RVOT. nih.gov

A separate study in patients with documented ventricular tachycardia further corroborated these findings. Following an infusion of this compound, the MAPD at 90% repolarization was significantly prolonged. nih.gov During right ventricular pacing at a cycle length of 500 ms, the MAPD increased by 31 ± 6 ms (13%) at the RVA and by 26 ± 7 ms (11%) at the RVOT. nih.gov

Table 1: Effect of this compound on Monophasic Action Potential Duration (MAPD)

Patient PopulationPacing Cycle LengthVentricular SiteMAPD Prolongation (ms)MAPD Prolongation (%)Source
Stable Angina Pectoris800 msRight Ventricular Apex (RVA)45 ms16% nih.gov
Stable Angina Pectoris800 msRight Ventricular Outflow Tract (RVOT)45 ms15% nih.gov
Stable Angina Pectoris500 msRight Ventricular Apex (RVA)40 ms18% nih.gov
Stable Angina Pectoris500 msRight Ventricular Outflow Tract (RVOT)33 ms14% nih.gov
Ventricular Tachycardia500 msRight Ventricular Apex (RVA)31 ± 6 ms13% nih.gov
Ventricular Tachycardia500 msRight Ventricular Outflow Tract (RVOT)26 ± 7 ms11% nih.gov

Impact on Cardiac Repolarization Dynamics

This compound's primary mechanism of blocking the IKr current leads to a marked prolongation of cardiac repolarization. youtube.com This is observed as a lengthening of the QT interval on an electrocardiogram. nih.gov A key characteristic of this effect is its reverse rate dependence, meaning the prolongation of ventricular repolarization is more pronounced at slower heart rates. nih.gov

Modulation of Intracellular Ionic Homeostasis Relevant to Electrophysiology (e.g., Calcium Dynamics)

The electrophysiological effects of this compound are intrinsically linked to intracellular ionic homeostasis, particularly calcium (Ca2+) dynamics. The prolongation of the action potential duration, specifically the plateau phase, inherently alters the time window for Ca2+ entry and handling within the cardiomyocyte.

While this compound's primary target is the potassium channel, its effects on action potential duration can modulate L-type calcium currents. nih.gov Research indicates that the drug's effect on APD can be influenced by alterations in these calcium currents. nih.gov

In studies on neonatal rabbit ventricular myocytes, this compound produced a paradoxical effect. While it prolonged the action potential duration as expected, it did not lead to a corresponding increase in the amplitude of calcium transients. nih.gov Further investigation under voltage-clamp conditions revealed that the drug could decrease calcium transient amplitude, an effect potentially related to the inhibition of the sodium-calcium exchanger (NCX) and L-type Ca2+ currents. nih.gov

Other research has pointed to a connection between this compound and the calcium/calmodulin-dependent protein kinase II (CaMKII) pathway. researchgate.netnih.gov In a canine model, the administration of this compound was associated with enhanced CaMKII phosphorylation, suggesting a role for this signaling molecule in the cellular response to the drug. researchgate.net

Table 2: Summary of Effects on Calcium Dynamics

ParameterObserved EffectExperimental ModelSource
Calcium Transient AmplitudeNo significant change (Current Clamp)Neonatal/Adult Rabbit Ventricular Myocytes nih.gov
Calcium Transient AmplitudeDecreased (Voltage Clamp)Neonatal Rabbit Ventricular Myocytes nih.gov
L-type Ca2+ CurrentModulated by APD changes; potential for direct inhibitionGuinea Pig Papillary Muscle; Neonatal Rabbit Myocytes nih.govnih.gov
Sodium-Calcium Exchanger (NCX)Potential for inhibitionNeonatal Rabbit Ventricular Myocytes nih.gov
CaMKII PhosphorylationEnhancedCanine Model (AV block) researchgate.net

Preclinical Pharmacokinetic and Tissue Distribution Studies

Oral Absorption and Bioavailability in Animal Models

Studies conducted in various animal models, including mice, rats, and dogs, have demonstrated that N-Methylsulfonyl Dofetilide (B1670870) is completely absorbed following oral administration. nih.gov However, the systemic bioavailability of the compound varies across these species primarily due to differences in first-pass metabolism. nih.gov

In rodents (mice and rats) and to a lesser extent in dogs, higher metabolic clearance leads to a reduction in oral bioavailability. nih.gov This contrasts with the near-complete bioavailability observed in humans, which is attributed to lower metabolic clearance. nih.gov Pharmacokinetic studies in beagle dogs and cynomolgus monkeys following oral administration confirmed systemic exposure, with measurable plasma concentrations observed. nih.gov

SpeciesOral BioavailabilityKey Factor
Rodents (Mouse, Rat)DecreasedHigh first-pass metabolism nih.gov
DogModerately DecreasedFirst-pass metabolism nih.gov

Volume of Distribution Across Preclinical Species

The volume of distribution (Vd) for N-Methylsulfonyl Dofetilide shows moderate variation across the preclinical species studied. Following intravenous administration in mice, rats, and dogs, the Vd was observed to be in the range of 2.8 to 6.3 L/kg. nih.gov A Vd in this range suggests that the compound is not extensively sequestered into fatty tissues. nih.gov

SpeciesVolume of Distribution (Vd)
Mouse2.8 - 6.3 L/kg nih.gov
Rat2.8 - 6.3 L/kg nih.gov
Dog2.8 - 6.3 L/kg nih.gov

Plasma Protein Binding Characteristics in Animal Systems

This compound exhibits moderate binding to plasma proteins. While much of the literature reports a general binding range of 60-70%, specific data points for preclinical species are available. nih.govfda.gov In dogs, the plasma protein binding has been reported to be 54%. doi.org This binding is generally independent of plasma concentration. fda.gov

SpeciesPlasma Protein Binding (%)
Dog54% doi.org
General (across species)60 - 70% nih.govfda.gov

Elimination Kinetics and Half-life in Non-human Mammalian Models

The elimination kinetics of this compound show significant variability among different animal models, largely driven by differences in plasma clearance. nih.gov Rodents exhibit high plasma clearance, resulting in short terminal elimination half-lives. nih.govnih.gov In contrast, lower clearance in dogs leads to a considerably longer half-life. nih.gov

Studies in beagle dogs and cynomolgus monkeys have further characterized the kinetic profile. After oral administration, mean peak plasma concentrations (Cmax) in dogs were 3.35 ng/mL and 60.15 ng/mL at different dose levels. nih.gov In cynomolgus monkeys, mean Cmax values of 0.919 ng/mL and 1.85 ng/mL were observed. nih.gov

SpeciesTerminal Elimination Half-life (t½)Key Factor
Mouse0.32 hours nih.govHigh plasma clearance nih.gov
Male Rat0.5 hours nih.govHigh plasma clearance nih.gov
Female Rat1.2 hours nih.govHigh plasma clearance nih.gov
Dog4.6 hours nih.govLower plasma clearance nih.gov

Tissue Distribution Profiles in Preclinical Animal Models

While detailed quantitative tissue distribution studies and autoradiography data are not extensively detailed in the cited literature, the volume of distribution (3.1 L/kg to 4.0 L/kg) provides an indirect assessment. nih.gov This value suggests that this compound does not undergo significant sequestration in fatty tissues and is distributed throughout the body. nih.gov The primary metabolites, formed through N-oxidation or N-dealkylation, have been identified in the urine of all preclinical species studied, indicating the kidneys and liver are key organs in the drug's metabolism and elimination pathways. nih.gov

Metabolism and Biotransformation Pathways of N Methylsulfonyl Dofetilide

Identification of Major Metabolic Pathways: N-Dealkylation and N-Oxidation

The metabolism of N-Methylsulfonyl Dofetilide (B1670870) proceeds through two primary pathways: N-dealkylation and N-oxidation. nih.govnih.gov These reactions take place at the tertiary nitrogen atom of the molecule. nih.gov In vitro and in vivo studies have consistently identified these pathways as the main routes for the compound's biotransformation. nih.govnih.gov

N-dealkylation involves the removal of an alkyl group from the tertiary amine. This process can lead to the formation of various metabolites, including the major N-desmethyl metabolite (UK-71,385), as well as secondary amine and carboxylic acid metabolites. nih.govfda.gov N-oxidation results in the formation of Dofetilide N-oxide. fda.govmedchemexpress.com These two pathways account for the approximately 20% of a dose that is metabolized, with the remaining 80% being excreted as unchanged dofetilide in the urine. nih.govpfizer.com

Enzymatic Systems Involved: Cytochrome P450 (CYP3A4) Activity in Preclinical Microsomal Studies

The enzymatic basis for the metabolism of N-Methylsulfonyl Dofetilide has been investigated in preclinical studies using human liver microsomes. These studies have established that the oxidative metabolism is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP3A4 has been identified as the primary isoenzyme responsible for the N-demethylation of dofetilide. nih.govfda.govfda.gov

Although CYP3A4 is the key enzyme, studies indicate that dofetilide has a low affinity for it, as evidenced by a high Michaelis-Menten constant (KM) for N-demethylation in human liver microsomes. nih.govnih.gov The involvement of CYP3A4 is further supported by inhibition studies, where specific inhibitors of CYP3A4, such as ketoconazole, partially inhibit dofetilide's metabolism. nih.govfda.gov Conversely, activators of CYP3A4 can increase its turnover. nih.gov It is also noted that this compound does not significantly inhibit other major CYP isoenzymes like CYP2C9 or CYP2D6. nih.gov

Metabolite Identification and Characterization (e.g., Dofetilide N-oxide)

Following administration, this compound is metabolized into several compounds, though they are found in very low concentrations in plasma. nih.govfda.gov Five distinct metabolites have been identified in urine, none of which are present in quantifiable amounts in circulating plasma. nih.govpfizer.com

The identified metabolites are considered inactive or minimally active. nih.govpfizer.com The two most lipophilic of these are Dofetilide N-oxide (also known as UK-116856) and N-desmethyl-dofetilide. fda.govmedchemexpress.com Other identified metabolites include carboxylic acid and secondary amine products resulting from N-dealkylation. fda.gov While some metabolites have shown slight pharmacological activity in vitro, their potency is at least 20 times lower than the parent compound. nih.govfda.gov Dofetilide N-oxide, for instance, displayed some Class I antiarrhythmic activity, but only at very high concentrations. nih.gov Given their low plasma concentrations and significantly reduced potency, these metabolites are not expected to contribute to the therapeutic or adverse effects of the drug. fda.gov

Table 1: Identified Metabolites of this compound

Metabolite NameAlternative NamePathwayPharmacological Activity
Dofetilide N-oxideUK-116856N-OxidationClass I activity at high concentrations. nih.gov
N-desmethyl-dofetilideUK-71,385N-DealkylationAt least 20-fold less potent than parent compound. nih.govfda.gov
Carboxylic acid metabolite-N-DealkylationClinically inactive. fda.gov
Secondary amine metabolite-N-DealkylationClinically inactive. fda.gov

Comparative Metabolic Clearance Differences Across Preclinical Species

Significant differences in the metabolic clearance of this compound have been observed across various preclinical species and humans. nih.govnih.gov In vitro studies using liver microsomes showed the rate of oxidative metabolism to be highest in male rats, followed by female rats, dogs, and then humans, which correlates with in vivo metabolic clearance data. nih.gov

This higher metabolic clearance in rodents, and to a lesser degree in dogs, leads to a more pronounced first-pass metabolism and consequently, lower bioavailability compared to humans, who exhibit low metabolic clearance. nih.gov These differences are reflected in the terminal elimination half-lives of the compound across species. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of this compound Across Species

SpeciesMetabolic Clearance RateTerminal Elimination Half-Life (hours)Bioavailability Impact
MouseHigh0.32Decreased due to first-pass metabolism. nih.gov
Male RatHighest0.5Decreased due to first-pass metabolism. nih.govnih.gov
Female RatHigh1.2Decreased due to first-pass metabolism. nih.govnih.gov
DogModerate4.6Decreased due to first-pass metabolism. nih.govnih.gov
HumanLow7.6Complete bioavailability. nih.govnih.gov

Structure Activity Relationship Sar and Computational Modeling of N Methylsulfonyl Dofetilide

Influence of Key Structural Motifs on IKr Blockade Potency and Selectivity

N-Methylsulfonyl Dofetilide (B1670870) is a methanesulfonanilide drug characterized by two methanesulfonyl groups, a central methylamine, and a phenoxy ethyl moiety. nih.gov These structural features are crucial for its high-potency and selective blockade of the IKr/hERG channel. The molecule's conformation allows it to fit within the inner pore cavity of the channel, where its functional groups can engage with key amino acid residues. nih.govfrontiersin.org

Mutagenesis Studies and Residue Interactions within the hERG Channel

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the hERG channel that are critical for N-Methylsulfonyl Dofetilide binding. These studies involve mutating specific residues, typically to alanine, and then measuring the effect on the drug's blocking potency (IC50). Significant increases in the IC50 value following a mutation indicate that the original residue is important for high-affinity binding. nih.govresearchgate.net

The inner S6 helix is a primary binding site for many hERG-blocking drugs, including this compound. nih.gov Several aromatic and hydrophobic residues in this segment form a crucial part of the binding pocket.

Y652 (Tyrosine 652): This aromatic residue is consistently identified as a critical interaction point. nih.govfrontiersin.orgresearchgate.net Its aromatic ring facilitates π-π stacking and cation-π interactions with the drug molecule. nih.govfrontiersin.org The hydroxyl group of Y652 can also form hydrogen bonds with the sulfonamide groups of this compound. frontiersin.org Mutating Y652 to alanine (Y652A) significantly reduces the channel's sensitivity to the drug, confirming its central role in high-affinity binding. nih.govfrontiersin.org

F656 (Phenylalanine 656): Located one helical turn below Y652, F656 is another key aromatic residue. nih.govdoi.org It is considered a molecular determinant of high-affinity binding. nih.govdoi.org Docking models show that this compound interacts with F656 through hydrophobic and aromatic π-π interactions. nih.gov The F656V mutation has been shown to decrease the affinity for this compound by over 100-fold without disrupting the channel's inactivation characteristics. doi.org

Other S6 Residues: Alanine-scanning mutagenesis has also implicated other S6 residues. Glycine 648 (G648) and Valine 659 (V659) are known to reduce the block of methanesulfonanilide drugs when mutated. nih.gov Alanine 653 (A653) contributes to hydrophobic interactions, and Serine 660 (S660) can be involved in hydrogen bonding. frontiersin.orgnih.gov

The following table summarizes the impact of mutations in key S6 residues on the blocking potency of this compound.

ResidueMutationReported Effect on this compound BlockadeReference
Y652Y652ASignificantly reduced channel block; IC50 increased nih.govfrontiersin.org
F656F656A/F656VDramatically decreased affinity; IC50 increased ~120-fold for F656V nih.govdoi.org
G648G648AReduced drug block nih.gov
V659V659AReduced drug block nih.gov

The pore helix, which forms the outer boundary of the ion selectivity filter, also contains residues that are crucial for drug binding. These residues are positioned at the entrance to the central cavity and can interact with drugs as they enter the pore. nih.gov

T623, S624, and V625 (Threonine 623, Serine 624, and Valine 625): These residues at the base of the selectivity filter are known to affect the high-affinity binding of this compound. nih.govfrontiersin.org Mutagenesis studies have shown that alanine substitutions at these positions reduce the blocking potency. nih.govfrontiersin.org Specifically, S624 can form hydrogen bonds with the drug. nih.gov

S620 (Serine 620): A point mutation at this position, S620T, was one of the first identified mutations to abolish high-affinity block by this compound. nih.govdoi.org This mutation also disrupts the channel's C-type inactivation, and it was initially uncertain whether the effect on drug binding was direct or an allosteric consequence of altered gating. nih.govdoi.orgnih.gov However, subsequent research suggests the serine at this position may participate directly in binding. nih.gov

S641 (Serine 641): Mutations at this position within the selectivity filter region, such as S641A, can alter the channel's inactivation properties, which in turn can influence drug binding dynamics. frontiersin.org

The table below details the effects of mutations in the pore helix on this compound's efficacy.

ResidueMutationReported Effect on this compound BlockadeReference
S620S620TAbolished high-affinity block; reduced affinity ~100-fold nih.govdoi.orgnih.gov
T623T623AReduced drug block nih.govfrontiersin.org
S624S624AReduced drug block nih.govfrontiersin.org
V625V625AReduced drug block nih.govfrontiersin.org

Computational Approaches for Predicting hERG Interaction and Pharmacological Properties

Computational modeling has become an essential tool for understanding and predicting the interaction of compounds with the hERG channel. These in silico methods complement experimental data and provide atomic-level insights into binding mechanisms.

QSAR models use statistical and machine-learning methods to establish a correlation between the chemical structures of compounds and their biological activities, such as hERG inhibition. researchgate.net By training these models on large datasets of compounds with known hERG blocking potency, they can predict the potential hERG liability of new or untested molecules. researchgate.net Various machine-learning approaches, including random forest methods, have been employed to develop robust QSAR prediction models for assessing the hERG liabilities of diverse chemicals. researchgate.net These models analyze physicochemical properties and structural fingerprints to identify features commonly associated with hERG blockers, providing a valuable screening tool in early drug discovery to flag potentially cardiotoxic compounds. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations using structural models of the hERG channel have provided detailed pictures of its binding pose within the inner pore cavity. nih.govfrontiersin.orgnih.gov

These studies consistently show the drug oriented in the pore with its central amine interacting with Y652 and its methanesulfonamide (B31651) "tails" extending to interact with other residues. nih.govfrontiersin.org Docking of both neutral and charged forms of this compound has been performed, revealing key interactions:

Hydrophobic and aromatic π-π interactions with the side chains of Y652 and F656. frontiersin.orgnih.gov

Hydrogen bonding between the sulfonamide groups and residues like Y652 and S624. nih.govfrontiersin.org

Cation-π interactions between the protonated central nitrogen of the drug and the aromatic ring of Y652. nih.gov

Conformational analysis, often coupled with docking, explores the different shapes the flexible this compound molecule can adopt. This analysis helps identify the specific low-energy conformation that is most favorable for binding within the hERG channel's pore, providing a more dynamic and realistic view of the drug-receptor interaction. nih.gov

Application of Machine Learning Techniques for Interaction Prediction

The prediction of interactions between small molecules and biological targets, such as the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a critical aspect of drug discovery and development, particularly for compounds with cardiovascular implications like this compound. Machine learning (ML) and deep learning (DL) have emerged as powerful tools to build predictive Quantitative Structure-Activity Relationship (QSAR) models for hERG blockade, a key factor in cardiotoxicity. tandfonline.comnih.gov These computational approaches offer a rapid and cost-effective means to screen compounds and prioritize candidates with a lower risk of adverse cardiac effects. nih.govacs.org

Various machine learning algorithms have been employed to develop robust classification and regression models to predict the hERG inhibitory potential of compounds. These models are trained on large, curated datasets of molecules with known hERG activity. nih.govtandfonline.com The fundamental principle of QSAR is that the biological activity of a compound is correlated with its physicochemical properties and structural features. nih.govmdpi.com

A variety of molecular descriptors are used to build these predictive models. These descriptors can be broadly categorized as follows:

1D and 2D Descriptors: These include physicochemical properties like molecular weight, logP (lipophilicity), polar surface area, and topological descriptors that describe the connectivity of atoms in a molecule. nih.govtandfonline.com

3D Descriptors: These capture the three-dimensional conformation of a molecule, which is crucial for its interaction with a biological target. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic properties of molecules, such as frontier orbital energies. mdpi.com

Molecular Fingerprints: These are binary strings that represent the presence or absence of specific structural fragments. acs.org

The development of predictive models involves several steps, including data curation, descriptor calculation, model building using various ML algorithms, and rigorous validation. frontiersin.org Commonly used machine learning techniques include:

Traditional Machine Learning:

Random Forest (RF) tandfonline.comfrontiersin.orgjetir.org

Support Vector Machine (SVM) tandfonline.comfrontiersin.org

K-Nearest Neighbors (kNN) tandfonline.comfrontiersin.org

Gradient Boosting frontiersin.org

Naive Bayesian tandfonline.com

Decision Trees tandfonline.com

Deep Learning:

Deep Neural Networks (DNNs) acs.orgbiorxiv.org

Recurrent Neural Networks (RNNs)

Graph Convolutional Networks (GCNs)

These models are trained to classify compounds as hERG blockers or non-blockers, often using an IC50 threshold of 10 μM. acs.orgtandfonline.comfrontiersin.org The performance of these models is evaluated using various metrics, with the Matthews Correlation Coefficient (MCC) being a robust measure for binary classification. nih.gov Studies have shown that both traditional ML and DL models can achieve high prediction accuracies, with some ensemble and deep learning models outperforming earlier QSAR models. tandfonline.comnih.govfrontiersin.org

For a specific compound like this compound, these machine learning models can be used to predict its potential for hERG channel interaction. By calculating the relevant molecular descriptors for this compound, its hERG liability can be estimated without the need for initial, resource-intensive experimental screening. The table below summarizes the types of machine learning models and their performance in predicting hERG blockade, which would be applicable for assessing a compound like this compound.

Model TypeDescriptors UsedPerformance Metric (Example)Reference
Random Forest 2D Descriptors, Molecular FingerprintsBalanced Accuracy: 0.88 - 0.94 researchgate.net
Support Vector Machine Physicochemical, TopologicalAUC: up to 0.95 frontiersin.org
Deep Neural Network Mol2vec, MOE DescriptorsAccuracy: >85% acs.org
Ensemble Models Combination of various descriptorsMCC: 0.682 - 0.730 tandfonline.comnih.gov

This table is interactive. Click on the headers to sort.

The insights gained from these predictive models can guide the structural optimization of lead compounds to reduce their hERG affinity while maintaining their desired therapeutic activity. nih.gov Furthermore, the application of semi-supervised learning, which can leverage large unlabeled chemical datasets, holds promise for further improving the predictive power of these models. biorxiv.org As our understanding of the structural basis of drug-hERG interactions and the sophistication of machine learning algorithms continue to grow, these in silico tools will play an increasingly vital role in the development of safer medicines. physiology.org

Analytical Methodologies for N Methylsulfonyl Dofetilide Quantification in Research Settings

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are fundamental in the separation, identification, and quantification of N-Methylsulfonyl Dofetilide (B1670870) and its related substances. These techniques offer high resolution and sensitivity, making them suitable for complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-Methylsulfonyl Dofetilide. A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity.

For detection, UV spectrophotometry is frequently utilized. A developed HPLC method for dofetilide used a C-18 column with a mobile phase consisting of a mixture of Acetonitrile and Phosphate Buffer (pH 7) in a 55:45 v/v ratio. The detection was carried out at a wavelength of 231 nm. researchgate.net

Another powerful detection technique coupled with HPLC is tandem mass spectrometry (LC-MS/MS). An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of dofetilide in mouse plasma and urine. This method provides enhanced speed, resolution, and accuracy. nih.govresearchgate.net The separation was achieved on a C18 analytical column. nih.govresearchgate.net

While HPLC with fluorescence detection is a sensitive technique for quantifying various pharmaceutical compounds, specific applications and detailed methodologies for the analysis of this compound using this detection method are not extensively detailed in the reviewed literature. nih.gov

Validation of analytical methods is crucial to ensure the reliability of the generated data. Key parameters are assessed according to established guidelines.

For a UPLC-MS/MS (B15284909) method developed for dofetilide in plasma and urine, the calibration curve demonstrated linearity in the concentration range of 5 to 1000 ng/mL, with a correlation coefficient (R²) of ≥ 0.99. nih.gov The lower limit of quantitation (LLOQ) was established at 5 ng/mL. nih.gov The intra- and inter-day precision and accuracy were within acceptable limits, ranging from 3.00-7.10% and 93.0-106% for plasma, respectively. nih.gov

Similarly, an HPTLC method for dofetilide showed linearity over a range of 100-600 ng/band with a correlation coefficient of 0.998. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.51 ng/band and 1.54 ng/band, respectively. researchgate.net

Below is an interactive table summarizing the validation parameters from a UPLC-MS/MS study.

ParameterMatrixValueReference
Linearity RangePlasma & Urine5 - 1000 ng/mL nih.gov
Correlation Coefficient (R²)Plasma & Urine≥ 0.99 nih.gov
Intra-day Precision (%RSD)Plasma3.00 - 7.10% nih.gov
Urine3.50 - 9.00% nih.gov
Inter-day Precision (%RSD)Plasma3.80 - 7.20% nih.gov
Urine3.70 - 10.0% nih.gov
AccuracyPlasma93.0 - 106% nih.gov
Urine87.0 - 106% nih.gov
Lower Limit of Quantitation (LLOQ)Plasma & Urine5 ng/mL nih.gov

Spectrophotometric Methods for Compound Analysis (e.g., UV Spectrophotometry)

UV spectrophotometry offers a simple, economic, and rapid method for the quantification of this compound in bulk and pharmaceutical formulations. researchgate.net This technique is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum.

A study on the UV spectrophotometric analysis of dofetilide identified the absorption maxima (λmax) at 231 nm when using methanol (B129727) as a solvent. researchgate.netresearchgate.net The method was found to obey Beer's law in the concentration range of 2.5-20 µg/ml, indicating a linear relationship between absorbance and concentration within this range. researchgate.net

Radioligand Binding Assays (e.g., [3H]Dofetilide Binding)

Radioligand binding assays are a crucial tool in pharmacology and drug discovery to study the interaction of ligands with their receptors. For this compound, these assays are particularly important for investigating its interaction with the human ether-a-go-go-related gene (hERG) potassium channel. nih.govnih.govresearchgate.net

The assay typically uses [3H]dofetilide, a radiolabeled form of the compound, and membranes prepared from cell lines (such as HEK293) that are stably transfected to express the hERG K+ channels. nih.govspringernature.com The binding of [3H]dofetilide to these membranes can be inhibited by other compounds that also bind to the hERG channel. nih.gov The affinity (Ki) of these compounds for the hERG channel can then be determined. nih.gov

The [3H]dofetilide binding assay is well-suited for high-throughput screening (HTS) in preclinical drug development. nih.govdrugbank.com Its simplicity, predictability, and adaptability make it a valuable tool for identifying compounds that have the potential to block the hERG K+ channel. nih.gov Blockade of the hERG channel is associated with a risk of cardiac arrhythmias, and therefore, early identification of compounds with this property is essential. nih.gov

By screening large numbers of compounds, researchers can rank their potential for hERG blockade and prioritize those with a lower risk profile for further development. nih.gov The data from these binding assays show a good correlation with functional data obtained from more complex electrophysiological methods like patch-clamp assays. nih.gov

Preclinical Models for Electrophysiological Assessment and Arrhythmogenesis Studies

In Vitro Cardiac Preparations and Cell-Based Systems

Isolated Myocytes and Cardiac Tissue Models (e.g., Guinea Pig Papillary Muscle)

Studies on isolated cardiac preparations have provided foundational insights into the cellular electrophysiological effects of N-Methylsulfonyl Dofetilide (B1670870). In isolated guinea pig ventricular myocytes, dofetilide has been shown to prolong the action potential duration in a concentration-dependent manner. nih.govresearchgate.net For instance, at a concentration of 100 nM, dofetilide increased the APD at 90% repolarization (APD90) by approximately 75% and the APD at 50% repolarization (APD50) by 53%. researchgate.net These effects are consistent with the compound's known blockade of the IKr current. fda.gov

Research using guinea pig papillary muscle has further elucidated these effects. In this model, dofetilide prolongs the APD in a manner that is dependent on both concentration and stimulation frequency. nih.gov Studies have demonstrated that dofetilide at concentrations of 10, 50, and 100 nmol/L significantly lengthens the APD. nih.gov This effect is more pronounced at slower stimulation frequencies, a characteristic known as reverse use-dependence, which is a hallmark of IKr blockers. nih.govahajournals.org Unlike its effects on repolarization, dofetilide does not significantly alter other action potential parameters such as resting membrane potential, action potential amplitude, or the maximum rate of depolarization, underscoring its selective Class III activity. fda.gov

PreparationConcentrationEffect on Action Potential Duration (APD)Reference
Guinea Pig Ventricular Myocytes 100 nMAPD90 increased by ~75%APD50 increased by 53% researchgate.net
Guinea Pig Papillary Muscle 10-100 nmol/LConcentration-dependent prolongation nih.gov

Heterologous Expression Systems with Recombinant Ion Channels (e.g., HEK293 cells expressing hERG)

To investigate the specific interaction of N-Methylsulfonyl Dofetilide with its molecular target, researchers utilize heterologous expression systems. Human Embryonic Kidney (HEK293) cells stably expressing the human Ether-à-go-go-Related Gene (hERG), which encodes the α-subunit of the IKr channel, are a widely used model. nih.govnih.gov

In these cell-based systems, dofetilide demonstrates a high-affinity blockade of the hERG channel. Patch-clamp studies have determined the half-maximal inhibitory concentration (IC50) for dofetilide to be in the nanomolar range. One study reported an IC50 of 7 nM for hERG block in HEK293 cells at 37°C using automated patch-clamp methods. nih.gov Another study using whole-cell patch-clamp recordings in HEK293 cells transiently transfected with hERG found an IC50 value of 12 nM. ahajournals.org The binding of dofetilide to the hERG channel can be assessed using radioligand binding assays, with [3H]dofetilide serving as a valuable tool for screening compounds for their potential to block the channel. nih.govresearchgate.net These in vitro assays provide a quantitative measure of a compound's potency at the IKr channel, which is a critical determinant of its Class III antiarrhythmic effect and its proarrhythmic potential.

Cell LineMethodIC50 for hERG BlockReference
HEK293 Automated Patch-Clamp (37°C)7 nM nih.gov
HEK293 Manual Patch-Clamp13 nM (for native IKr) nih.gov
HEK293 Whole-Cell Patch-Clamp12 nM ahajournals.org

In Vivo Animal Models for Electrophysiological Characterization

Assessment of Cardiac Repolarization and Refractory Periods in Animal Studies

In vivo animal models, particularly canine models, have been essential for characterizing the electrophysiological effects of this compound in an integrated physiological system. In anesthetized dogs, intravenous administration of dofetilide leads to a dose-dependent prolongation of the ventricular repolarization phase and the effective refractory period (ERP). nih.govnih.govnih.gov This effect is observed throughout the myocardium. nih.gov For example, studies have shown that dofetilide increases the ventricular ERP over a dose range of 1-100 µg/kg. nih.gov Importantly, these changes in repolarization and refractoriness occur without significant effects on cardiac conduction velocity, as evidenced by a lack of change in the PR interval and QRS width. fda.govnih.gov This selectivity for repolarization is a key feature of its Class III action.

Studies on Ventricular Fibrillation Thresholds

The effect of this compound on the threshold for ventricular fibrillation (VFT) has been investigated in various animal models to assess its potential antifibrillatory properties. In anesthetized dogs, dofetilide has been shown to elevate the VFT at doses between 3-100 µg/kg. nih.gov This increase in the electrical current required to induce ventricular fibrillation suggests a protective effect against this lethal arrhythmia. fda.govnih.gov

Studies in a porcine model of acute myocardial ischemia have also demonstrated a significant reduction in the incidence of ischemia-induced ventricular fibrillation. fda.govnih.gov In a randomized, placebo-controlled study, pigs treated with dofetilide had a ventricular fibrillation occurrence of 38% (6 out of 16), compared to 81% (13 out of 16) in the placebo group during a two-hour ischemic period. nih.gov These findings indicate that by prolonging repolarization and refractoriness, dofetilide can decrease the susceptibility of the heart to ventricular fibrillation, particularly in the context of ischemia. nih.gov

Animal ModelKey FindingReference
Anesthetized Dog Elevated ventricular fibrillation threshold at doses of 3-100 µg/kg nih.gov
Closed-Chest Pig Reduced incidence of ischemia-induced ventricular fibrillation (38% vs. 81% in placebo) nih.gov
Anesthetized Guinea Pig Increased ventricular fibrillation threshold by 357 +/- 69% nih.gov

Investigation of Arrhythmogenic Mechanisms (e.g., Early Afterdepolarizations, Reentry)

While the primary effect of this compound is antiarrhythmic through the termination of reentrant circuits, its mechanism of action—prolongation of the APD—can also be proarrhythmic. droracle.aiahajournals.org The principal arrhythmogenic mechanism associated with dofetilide is the induction of early afterdepolarizations (EADs). oup.com EADs are abnormal depolarizations that occur during the plateau or repolarization phase of the action potential and can trigger ventricular arrhythmias. oup.comnih.gov

In vitro studies using isolated Purkinje fibers have shown that dofetilide can induce EADs. oup.com This is particularly relevant as excessive APD prolongation creates a vulnerable window for the reactivation of L-type calcium channels, contributing to the development of EADs. Computational modeling studies have further suggested that while dofetilide increases the transmural dispersion of repolarization, the induction of EADs is more likely under conditions of reduced repolarization reserve. nih.gov

The antiarrhythmic effect of dofetilide is primarily attributed to its ability to terminate reentry, a common mechanism for arrhythmias like atrial fibrillation and ventricular tachycardia. nih.govahajournals.org By prolonging the ERP, dofetilide increases the wavelength of the cardiac impulse (wavelength = conduction velocity × ERP), making it more difficult for reentrant circuits to sustain. ahajournals.org However, this same mechanism can, under certain conditions, facilitate other types of arrhythmias, such as bundle branch reentry, by creating large differences in refractoriness between different cardiac tissues. nih.gov

Analysis of Repolarization Heterogeneity and Dispersion in Preclinical Systems

A critical aspect of this compound's proarrhythmic potential is its effect on the heterogeneity of cardiac repolarization. Increased dispersion of repolarization, both spatially across the myocardium and transmurally through the ventricular wall, is a known substrate for re-entrant arrhythmias like TdP. researchgate.netthoracickey.com Preclinical models have been essential in characterizing these effects.

In a canine model of pacing-induced atrial fibrillation, dofetilide was found to reduce the dispersion of the atrial effective refractory period (ERP). nih.gov This reduction in heterogeneity contributed to its antiarrhythmic effect by decreasing the number of re-entrant wavelets. nih.gov However, in the ventricle, the effects can be more complex. Studies using canine cardiac preparations containing both Purkinje fibers and ventricular muscle have evaluated the effect of dofetilide on the dispersion of repolarization between these two tissue types, which is a key component of transmural dispersion. researchgate.net

In vitro studies using guinea pig ventricular tissue have provided more direct evidence. In a model simulating an ischemic border zone, a low concentration of dofetilide (5 nmol/L) reduced the dispersion of action potential duration at 90% repolarization (APD90) between the normal and altered zones. nih.gov In contrast, a higher concentration (50 nmol/L) worsened this dispersion during late ischemia, demonstrating a concentration-dependent effect on repolarization heterogeneity. nih.gov

Computer modeling studies, often incorporating data from guinea pig ventricular cell models, have further explored these mechanisms. nih.gov These simulations suggest that dofetilide increases the transmural gradient of APD. nih.gov The models show that dofetilide can induce a more rapid inhibition of IKr in midmyocardial (M-cells) compared to epicardial or endocardial cells. nih.gov Since M-cells intrinsically have a longer APD, this differential effect can amplify the natural transmural dispersion of repolarization (TDR), creating a vulnerable window for arrhythmogenesis. nih.govscispace.com While dofetilide increases the transmural APD gradient, the induction of early afterdepolarizations (EADs) in these models often requires additional factors like reduced repolarization reserve or cellular uncoupling. nih.gov

Table 3: Findings on Dofetilide's Effect on Repolarization Dispersion in Preclinical Systems
Preclinical SystemRegion of AnalysisKey Finding on Repolarization DispersionReference
Canine Model (Pacing-Induced Atrial Fibrillation)AtriumReduced dispersion of atrial effective refractory period (ERP), contributing to antiarrhythmic action. nih.gov nih.gov
Canine Purkinje Fiber-Ventricular Muscle PreparationVentricular (Transmural)Used to evaluate increased dispersion of repolarization between different cell types, a known arrhythmogenic factor. researchgate.net researchgate.net
Guinea Pig Ventricular Strips (Ischemic Border Zone Model)Ventricular (Spatial)Low concentration (5 nmol/L) reduced APD90 dispersion; high concentration (50 nmol/L) increased APD90 dispersion. nih.gov nih.gov
Computer Model (Based on Guinea Pig Ventricular Cells)Ventricular (Transmural)Increases the transmural gradient of APD by differentially affecting midmyocardial, endocardial, and epicardial cells. nih.gov nih.gov

Future Research Directions and Unanswered Questions in N Methylsulfonyl Dofetilide Research

Development of Novel N-Methylsulfonyl Dofetilide (B1670870) Analogs with Refined Ion Channel Selectivity

A primary objective in the future development of antiarrhythmic agents is the creation of compounds with enhanced atrial selectivity to minimize the risk of ventricular proarrhythmias. nih.govnih.gov Research is focused on designing novel analogs of N-Methylsulfonyl Dofetilide that retain efficacy while improving safety. The development of such analogs is driven by the need to mitigate off-target effects, particularly the potential for inducing dangerous ventricular arrhythmias associated with significant hERG channel blockade. nih.govnih.gov

One promising strategy is to target ion channels that are more prominently expressed in the atria compared to the ventricles. nih.gov These atrial-selective targets include the ultra-rapid delayed rectifier potassium current (IKur), carried by Kv1.5 channels, and the acetylcholine-activated potassium current (IK,ACh), carried by Kir3.1/3.4 channels. nih.gov By designing multi-channel blocking agents that combine IKr inhibition with action on these atrial-specific channels, researchers hope to achieve synergistic antiarrhythmic effects localized to the atria.

The goal is to create derivatives that possess a more refined interaction with the hERG channel or that modulate other cardiac ion channels in a beneficial way. This could involve altering the binding kinetics to be more favorable under the electrophysiological conditions of atrial fibrillation or developing "atrially-selective" drugs that preferentially act on the atrial tissue. nih.gov

Target Ion ChannelPrimary LocationRole in Cardiac Action PotentialTherapeutic Goal for Analogs
IKr (hERG)Atria and VentriclesVentricular and Atrial RepolarizationMaintain moderate blockade for efficacy
IKur (Kv1.5)Primarily AtriaEarly Atrial RepolarizationBlockade to prolong atrial refractory period
IK,ACh (Kir3.1/3.4)AtriaShortens Atrial Action PotentialInhibition to prevent atrial fibrillation
INa (Nav1.5)Atria and VentriclesDepolarizationDevelop state-dependent blockade for atrial-selective effects

Application of Advanced In Vitro and Organ-on-a-Chip Models for Mechanistic Elucidation

The limitations of traditional preclinical models, such as 2D cell cultures and animal studies, in accurately predicting human cardiac responses have spurred the development of more sophisticated in vitro systems. mdpi.comnih.govresearchgate.net Future research on this compound will increasingly rely on advanced models like 3D engineered heart tissues, cardiac spheroids, and organ-on-a-chip (OoC) platforms. mdpi.comnih.gov

Organ-on-a-chip, or microphysiological systems, are microfluidic devices that recreate the physiological environment of human organs, including mechanical and electrical cues. nih.govmdpi.com Heart-on-a-chip models, often utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offer a highly relevant platform to study the electrophysiological effects of this compound and its analogs. moleculardevices.com These systems allow for the precise control of the cellular microenvironment and can simulate the structure and function of human cardiac tissue. mdpi.com

These advanced platforms enable researchers to:

Investigate the compound's mechanism of action in a system that more closely mimics human physiology. researchgate.net

Assess the cardiotoxic potential of new analogs with greater accuracy.

Study drug effects on patient-specific hiPSC-CMs, paving the way for personalized medicine approaches.

Elucidate complex interactions between different cardiac cell types under the influence of the compound.

Model TypeKey FeaturesAdvantages for this compound Research
Traditional 2D Cell CultureMonolayer of cells on a flat surfaceHigh-throughput, cost-effective for initial screening
Animal ModelsIn vivo systemic responseStudies systemic effects but with species differences
3D Spheroids/OrganoidsSelf-assembled 3D cell aggregatesBetter representation of cell-cell interactions and tissue structure
Organ-on-a-Chip (OoC)Microfluidic system with mechanical/electrical stimuliMimics human physiological environment, allows for patient-specific studies

Integration of High-Throughput Screening, Computational Modeling, and Experimental Data for Predictive Research

The future of drug discovery for compounds like this compound lies in a synergistic approach that combines high-throughput screening (HTS), computational modeling, and experimental validation. nih.gov This integrated workflow creates a powerful cycle for identifying and optimizing new chemical entities with improved properties.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" that interact with a specific target, such as the hERG channel. columbiabiosciences.comwashu.edu Assays, such as radioligand binding assays using [3H]dofetilide, can efficiently screen for molecules that bind to the channel. nih.govdrugbank.com

Computational Modeling uses the power of computers to simulate and predict drug-channel interactions at a molecular level. nih.govnih.gov Techniques like molecular docking and molecular dynamics simulations can predict the binding affinity and orientation of this compound analogs within the ion channel pore. escholarship.orgescholarship.org These models help to understand the structural basis for selectivity and can guide the rational design of new compounds.

Integration for Predictive Research is achieved by using these technologies in a feedback loop. HTS generates large datasets that can be used to train and refine computational models. nih.gov In turn, computational models can prioritize the most promising hits from HTS for more detailed experimental validation using techniques like patch-clamp electrophysiology or advanced OoC models. nih.gov This iterative process accelerates the discovery pipeline, reduces reliance on costly and time-consuming experimental work, and increases the probability of developing successful drug candidates.

PhaseMethodologyObjectiveOutcome
1. DiscoveryHigh-Throughput Screening (HTS)Screen large compound libraries for hERG channel interactionIdentification of initial "hits"
2. PrioritizationComputational Modeling (e.g., Docking)Predict binding affinity and selectivity of hits; in silico design of analogsRanked list of promising candidates for synthesis and testing
3. ValidationExperimental Assays (e.g., Patch Clamp, OoC)Confirm functional effects on ion channels and cardiac tissue modelsValidated lead compounds
4. RefinementData IntegrationUse experimental data to improve and refine computational modelsMore accurate predictive models for the next cycle of discovery

Further Elucidation of Detailed Ion Channel Gating and Compound Interaction Nuances

Despite extensive research, subtle but critical details of the interaction between this compound and the hERG channel remain to be fully understood. Future research will delve deeper into the molecular-level nuances of this interaction to explain its state-dependent properties and inform the design of safer drugs.

It is understood that methanesulfonanilide compounds like Dofetilide must wait for the channel to open before they can access their binding site within the pore. nih.gov Studies suggest that the drug interacts with high affinity to both the open and inactivated states of the hERG channel, but not the resting state. nih.gov A key characteristic of this class of drugs is the phenomenon of "trapping," where the drug molecule becomes locked within the channel's inner cavity when the activation gate closes during repolarization. nih.gov This trapping mechanism contributes to the drug's potency and its effects at different heart rates.

Future investigations will employ a combination of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), with sophisticated electrophysiology and computational modeling to:

Visualize the binding of this compound to the hERG channel in different conformational states at atomic resolution. escholarship.org

Identify the specific amino acid residues that are critical for binding affinity and the trapping mechanism. nih.gov

Understand how the binding of the drug allosterically modulates the channel's gating machinery (the opening, closing, and inactivation processes).

Explore how these molecular interactions differ between atrial and ventricular isoforms of ion channels, potentially revealing new avenues for achieving atrial selectivity.

A more profound understanding of these detailed interactions is essential for rationally designing next-generation analogs that can be "un-trapped" more easily or that possess a binding profile that minimizes the risk of adverse cardiac events.

hERG Channel StateDescriptionInteraction with this compound
Resting (Closed)Channel is closed at negative membrane potentials, activation gate is shut.Low affinity; drug cannot access binding site. nih.gov
OpenChannel opens upon depolarization, allowing K+ ions to flow.High affinity; drug can access binding site in the central cavity. nih.gov
InactivatedChannel is non-conducting despite depolarization due to a conformational change in the selectivity filter.High affinity; drug is thought to bind readily to this state. nih.gov
Trapped (in Closed State)After binding, the activation gate closes upon repolarization, trapping the drug inside.Drug cannot exit until the channel reopens. nih.gov

Q & A

Q. What analytical methodologies are recommended for quantifying N-Methylsulfonyl Dofetilide in pharmaceutical formulations?

High-performance thin-layer chromatography (HPTLC) has been validated for quantifying dofetilide derivatives, with protocols emphasizing mobile phase optimization (e.g., toluene:ethyl acetate:methanol:ammonia 5:3:1.5:0.5 v/v), detection at 226 nm, and linearity ranges of 100–600 ng/band . Method validation should include precision (RSD <2%), accuracy (recovery 98–102%), and robustness testing under variable conditions (e.g., temperature, humidity). Cross-validate results with HPLC or LC-MS to ensure reproducibility .

Q. How is the purity and biological activity of this compound characterized in preclinical studies?

Purity assessment requires chromatography (HPLC/LC-MS) coupled with UV detection (λ = 226–280 nm) and mass spectral confirmation of molecular ions (e.g., m/z 535 for C₁₈H₂₅N₃O₅S₂). Biological activity is validated via patch-clamp assays to confirm selective inhibition of hERG (KV11.1) potassium channels, with IC₅₀ values typically <100 nM. Batch-specific certificates of analysis (CoA) must detail residual solvents, heavy metals, and endotoxin levels .

Q. What clinical trial designs are foundational for evaluating this compound’s antiarrhythmic efficacy?

Double-blind, randomized controlled trials (RCTs) with endpoints like sinus rhythm maintenance (e.g., SAFIRE-D and DIAMOND studies) are standard. Inclusion criteria should specify left ventricular ejection fraction (LVEF ≤35%), atrial fibrillation (AF) duration, and renal function (CrCl ≥60 mL/min). Protocolized QT interval monitoring (every 2–4 hours) during the 3-day initiation phase is critical to mitigate torsades de pointes risk (incidence ~0.8%) .

Advanced Research Questions

Q. How can contradictions in reported efficacy outcomes between dofetilide and comparator antiarrhythmics be reconciled?

In a retrospective cohort study (n=263), dofetilide showed comparable cardioversion success (58%) to sotalol (62.5%, p=0.589), but subgroup analyses revealed divergent outcomes in patients with coronary artery disease (OR 0.33, p<0.001). Confounding factors like renal function, concomitant β-blockers, and baseline QTc intervals must be stratified using multivariate regression. Meta-analyses should account for study heterogeneity (e.g., DIAMOND vs. SAFIRE-D populations) .

Q. What experimental strategies address the dual mechanism of dofetilide (hERG blockade vs. NCX activation)?

Mechanistic studies require dual-pathway validation:

  • hERG inhibition : Voltage-clamp assays using HEK293 cells expressing KV11.1 channels, measuring IKr current suppression.
  • NCX activation : Fluorescent calcium imaging in cardiomyocytes to quantify Na⁺/Ca²⁺ exchange flux under ischemic conditions. Contradictory findings (e.g., proarrhythmic vs. cardioprotective effects) necessitate conditional knockout models or isoform-specific inhibitors to isolate pathways .

Q. How can machine learning optimize dofetilide dosing protocols while minimizing toxicity risks?

Supervised learning models (e.g., logistic regression, reinforcement learning) trained on clinical datasets (n=354) identify predictors of successful loading:

  • Positive predictors : Starting dose 500 mcg (OR 5.0, p<0.001), sinus rhythm at initiation (OR 2.8, p<0.001).
  • Negative predictors : Dose adjustments during loading (OR 0.19, p<0.001), coronary artery disease history (OR 0.33, p<0.001). Cluster analysis (8 patient subgroups) and Q-learning algorithms achieve 96.1% dosing decision accuracy in validation cohorts .

Q. What methodological improvements enhance reproducibility in dofetilide-related experimental studies?

  • Synthesis : Document reaction conditions (e.g., solvent purity, temperature) and intermediates (e.g., N-desmethyldofetilide) using ICH Q11 guidelines.
  • In vivo models : Standardize AF induction methods (e.g., acetylcholine-clamp vs. rapid pacing) in species with human-like ion channel expression (e.g., guinea pigs).
  • Data reporting : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including raw data deposition and detailed statistical methods (e.g., two-tailed t-tests, Bonferroni correction) .

Methodological Guidance for Contradictory Data Analysis

  • Systematic reviews : Use PRISMA frameworks to assess bias in RCTs (e.g., allocation concealment, blinding).
  • Sensitivity analyses : Test robustness of findings to outliers or missing data (e.g., multiple imputation).
  • Mechanistic modeling : Integrate pharmacokinetic (PK/PD) models with in vitro electrophysiology data to resolve efficacy-toxicity disparities .

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